(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is a synthetic compound characterized by the presence of an amino acid backbone with a diiodo-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as an amino acid derivative and a diiodoimidazole precursor.
Coupling Reaction: The amino acid derivative is coupled with the diiodoimidazole precursor using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diiodo groups, potentially converting them to less halogenated forms.
Substitution: The diiodo groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce mono- or deiodinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can serve as a probe to study enzyme-substrate interactions, particularly those involving halogenated substrates. It may also be used in the design of inhibitors for specific enzymes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs targeting diseases where halogenated imidazole derivatives have shown efficacy. Its structural features may contribute to binding affinity and specificity for certain biological targets.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, particularly those requiring halogenated aromatic compounds.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The diiodoimidazole moiety can engage in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the amino acid backbone may facilitate transport and uptake into cells, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(2,5-dichloro-1H-imidazol-4-yl)propanoic acid hydrochloride
- (S)-2-Amino-3-(2,5-dibromo-1H-imidazol-4-yl)propanoic acid hydrochloride
- (S)-2-Amino-3-(2,5-difluoro-1H-imidazol-4-yl)propanoic acid hydrochloride
Uniqueness
Compared to its analogs, (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is unique due to the presence of iodine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable tool in research and development.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7I2N3O2.ClH/c7-4-3(10-6(8)11-4)1-2(9)5(12)13;/h2H,1,9H2,(H,10,11)(H,12,13);1H/t2-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVOFBPLIKFQC-DKWTVANSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N1)I)I)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClI2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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